6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and a cyclopropyl group attached to a pyrimidin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidinone derivative, the cyclobutyl and cyclopropyl groups can be introduced through cyclization reactions facilitated by catalysts such as palladium or rhodium complexes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, 6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biological processes.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. For example, if it acts as a ligand, it may bind to specific receptors or enzymes, triggering a cascade of biochemical reactions. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
6-Cyclobutyl-2-mercaptopyrimidin-4-ol: This compound is structurally similar but contains a thiol group instead of a cyclopropyl group.
2-Cyclopropyl-4-hydroxypyrimidine: This compound lacks the cyclobutyl group but retains the cyclopropyl group and hydroxyl functionality.
Uniqueness: 6-Cyclobutyl-2-cyclopropylpyrimidin-4-ol stands out due to its combination of cyclobutyl and cyclopropyl groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-cyclobutyl-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-10-6-9(7-2-1-3-7)12-11(13-10)8-4-5-8/h6-8H,1-5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKXEIDLWVTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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